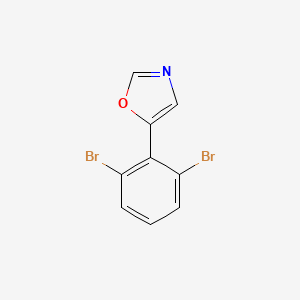

5-(2,6-dibromophenyl)oxazole

Description

5-(2,6-Dibromophenyl)oxazole (CAS: 2364585-15-7) is a halogenated oxazole derivative with a molecular weight of 302.95 g/mol and a purity of 98% . Oxazoles are aromatic heterocycles containing one oxygen and one nitrogen atom in a five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and supramolecular chemistry .

Properties

IUPAC Name |

5-(2,6-dibromophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPAFSHLLSKMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

For this compound, the aldehyde precursor must be 2,6-dibromobenzaldehyde. The reaction proceeds via deprotonation of TosMIC by a strong base (e.g., K₃PO₄), generating a nucleophilic isocyanide carbon that attacks the aldehyde carbonyl. This forms an oxazoline intermediate, which undergoes base-assisted elimination of TosH to produce the oxazole ring. The electron-withdrawing bromine substituents on the aryl group enhance electrophilicity at the aldehyde carbonyl, accelerating nucleophilic attack and cyclization.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Base | K₃PO₄ (2 equiv) | 95% |

| Solvent | Isopropyl alcohol (IPA) | 92–95% |

| Temperature | 60–80°C | >90% |

| Reaction Time | 1.5–2 h (microwave) | 94–95% |

Notably, substituting K₂CO₃ for K₃PO₄ reduces yields to 80–85% due to incomplete elimination. Polar aprotic solvents like DMF or DMSO are unsuitable, as they promote side reactions such as aldol condensation of the aldehyde.

Microwave-Assisted Synthesis: Enhancing Efficiency and Scalability

Microwave irradiation significantly accelerates the van Leusen reaction, reducing reaction times from hours to minutes while maintaining high yields. This method is particularly advantageous for this compound, as the bromine substituents stabilize the transition state through inductive effects.

Protocol for Microwave-Assisted Cyclization

A representative procedure involves:

-

Dissolving 2,6-dibromobenzaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in IPA.

-

Adding K₃PO₄ (2.0 equiv) and irradiating at 350 W for 8–10 minutes.

This method achieves 94–95% yield, compared to 70–75% under conventional heating. The rapid dielectric heating minimizes decomposition of heat-sensitive intermediates, a critical advantage for brominated substrates prone to debromination at elevated temperatures.

Comparative Analysis of Bases Under Microwave Conditions

| Base | pKa | Time (min) | Yield (%) |

|---|---|---|---|

| K₃PO₄ | 11.74 | 8 | 95 |

| K₂CO₃ | 9.1 | 12 | 88 |

| NaHCO₃ | 5.95 | 20 | 65 |

The higher basicity of K₃PO₄ ensures complete deprotonation of TosMIC, facilitating faster cyclization.

Robinson-Gabriel Cyclodehydration: A Traditional Approach

The Robinson-Gabriel method, involving cyclodehydration of α-acylamino ketones, offers an alternative route to oxazoles. However, its application to this compound requires synthesis of the precursor 2-(2,6-dibromobenzoylamino)acetophenone, which poses challenges in regioselective bromination.

Limitations and Modifications

-

Low Yields : Cyclodehydration with PCl₅ or H₂SO₄ yields ≤50% due to competing hydrolysis.

-

Substrate Sensitivity : Bromine substituents increase susceptibility to electrophilic substitution side reactions under acidic conditions.

-

Improved Conditions : Using polyphosphoric acid (PPA) at 120°C for 4 h increases yields to 60–65%, but scalability remains problematic.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Van Leusen (microwave) | 95 | 8 min | High | 98 |

| Van Leusen (thermal) | 85 | 2 h | Moderate | 95 |

| Robinson-Gabriel (PPA) | 65 | 4 h | Low | 90 |

The microwave-assisted van Leusen method outperforms others in efficiency and purity, making it the preferred industrial-scale approach. However, the Robinson-Gabriel method retains utility for substrates incompatible with TosMIC chemistry, such as sterically hindered aldehydes .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dibromophenyl)oxazole can undergo various chemical reactions, including:

Electrophilic substitution: The bromine atoms on the phenyl ring can participate in electrophilic substitution reactions.

Nucleophilic substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

Antimicrobial Properties

The antimicrobial activity of oxazole derivatives has been extensively studied. For instance, derivatives similar to 5-(2,6-dibromophenyl)oxazole have shown significant antibacterial effects against various strains:

| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |

|---|---|---|

| 5 | 3.12 | 1.56 |

| 6 | 3.12 | 1.56 |

| Reference (Ceftazidime) | 200 | 0.78 |

These results indicate that compounds with structural similarities to this compound can exhibit potent antimicrobial properties, making them candidates for further development in treating bacterial infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. For example, compounds synthesized based on similar frameworks have been shown to reduce neurotoxicity in β-amyloid-induced models:

- Mechanism : Inhibition of GSK-3β and modulation of NF-κB signaling pathways were observed.

- Results : Compounds demonstrated significant protective effects on neuronal cells at low concentrations (e.g., 5 μg/mL), enhancing cell viability and reducing apoptosis .

Alzheimer’s Disease Research

A study focusing on novel benzo[d]oxazole-based derivatives demonstrated that certain compounds exhibited neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. These findings suggest that derivatives of this compound could be explored for their potential in treating Alzheimer's disease through similar mechanisms .

Anticancer Activity

Research has also indicated the anticancer potential of oxazole derivatives. For instance, studies involving trisubstituted oxazole derivatives reported effective inhibition of cancer cell lines such as PC-3 (prostate cancer) and A431 (epidermoid carcinoma):

| Compound | IC50 (µM) for PC-3 | IC50 (µM) for A431 |

|---|---|---|

| 60 | 0.0030 | 0.0031 |

| Reference (5-Fluorouracil) | 0.016 | 0.018 |

These results underscore the importance of exploring the therapeutic applications of compounds like this compound in cancer treatment .

Mechanism of Action

The mechanism of action of 5-(2,6-dibromophenyl)oxazole and its derivatives involves interactions with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 5-(2,6-dibromophenyl)oxazole and related compounds:

Key Observations :

- Halogen Bonding: The dibromophenyl group in this compound enhances its ability to act as a halogen bond acceptor compared to non-halogenated analogs like phox or tolox. This property is critical in crystal engineering and supramolecular assembly .

- Steric Effects : The 2,6-dibromo substitution creates steric hindrance, which may reduce intermolecular packing efficiency compared to smaller substituents (e.g., fox, tfox) .

Biological Activity

5-(2,6-dibromophenyl)oxazole is a heterocyclic compound recognized for its diverse biological activities, particularly in the realms of antimicrobial and anticancer effects. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The compound features an oxazole ring substituted with a 2,6-dibromophenyl group. The presence of bromine atoms is significant as they influence both the reactivity and biological properties of the compound.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit antibacterial and antifungal activities. The mechanism may involve interference with essential biochemical pathways necessary for microbial survival and proliferation. Specifically, studies have shown that compounds with similar structures can inhibit bacterial growth effectively.

| Compound | Bacterial Growth Inhibition (mm) |

|---|---|

| This compound | Not specifically tested but inferred from related compounds |

| Amoxicillin | 30 (S. aureus), 27 (E. coli) |

| Other Oxazole Derivatives | Varying degrees of inhibition reported |

The table above illustrates the comparative effectiveness of related compounds against common bacterial strains, indicating that oxazole derivatives may provide substantial antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from oxazole frameworks have shown promising results in inhibiting cancer cell lines. One study reported that related compounds exhibited IC values indicative of their cytotoxicity against different cancer cells.

| Compound | IC (μM) | Cell Line |

|---|---|---|

| This compound | Not specified but expected to be in a similar range to other oxazoles | Various |

| Reference Compound (e.g., DOX) | ~45.2 ± 13.0 μM | U87 glioblastoma |

This data suggests that while specific IC values for this compound are not extensively documented, its structural relatives indicate potential efficacy against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria. While specific results for this compound were not highlighted, the overall trend indicated strong activity for related compounds .

- Tyrosinase Inhibition : Another study focused on mushroom tyrosinase inhibition by benzoxazole derivatives. Although not directly testing this compound, it provided insights into the inhibitory mechanisms relevant to similar structures .

Q & A

Q. What are the standard synthetic routes for 5-(2,6-dibromophenyl)oxazole, and how can reaction conditions be optimized?

The compound is typically synthesized via van Leusen's oxazole synthesis using 2,6-dibromobenzaldehyde as the starting aldehyde. The general procedure involves:

- Reacting the aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours).

- Post-reaction extraction with methyl tert-butyl ether and purification via column chromatography.

Optimization tips : Adjust stoichiometry (equimolar aldehyde/TosMIC), monitor reaction progress via TLC, and ensure anhydrous conditions to minimize side reactions. Methanol is preferred for its ability to dissolve both reactants .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and purity (e.g., aromatic proton splitting in the dibromophenyl group).

- X-ray Crystallography : Resolves crystal packing and halogen bonding interactions, particularly Br⋯N/O contacts.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .

Q. How should researchers source and handle this compound given limited commercial availability?

Q. What preliminary biological screening approaches are recommended for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, leveraging structural similarities to oxazoles with reported anticancer activity.

- Enzyme inhibition : Screen against kinases or proteases, as halogenated aromatics often disrupt ATP-binding pockets .

Advanced Research Questions

Q. How does the 2,6-dibromophenyl group influence halogen bonding in supramolecular assemblies?

The bromine atoms act as halogen bond donors , forming Br⋯N/O interactions with electron-rich acceptors (e.g., pyridine, oxazole). Key steps:

- Calculate molecular electrostatic potentials (MEPs) to identify electron-deficient regions.

- Cocrystallize with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) to study packing motifs.

- Use single-crystal XRD to quantify interaction distances (<3.5 Å for strong halogen bonds) .

Q. How can structure-activity relationships (SAR) be explored by modifying the oxazole core or halogen substituents?

- Halogen variation : Replace bromine with chlorine/iodine to assess steric/electronic effects on bioactivity.

- Oxazole substitution : Introduce methyl or methoxy groups at the 4-position to alter lipophilicity.

- Assay design : Compare IC values in cytotoxicity assays and correlate with Hammett σ values for electronic effects .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Optimize geometry and compute frontier orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., DNA G-quadruplexes) using docking software (AutoDock Vina).

- EDA (Energy Decomposition Analysis) : Quantify contributions of electrostatic vs. dispersion forces in halogen bonding .

Q. What strategies improve the stability of this compound under physiological or extreme conditions?

- Thermal stability : Perform DSC/TGA to identify decomposition thresholds (>150°C typical for oxazoles).

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light and track changes using UV spectroscopy. Stabilize with antioxidants (e.g., BHT) if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.